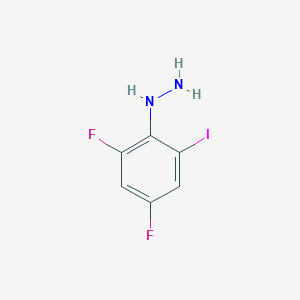

(2,4-Difluoro-6-iodophenyl)hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,4-Difluoro-6-iodophenyl)hydrazine is a chemical compound with the molecular formula C6H4F2IN2. It belongs to the class of hydrazine derivatives and is characterized by the presence of fluorine and iodine atoms on the phenyl ring. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.

準備方法

The synthesis of (2,4-Difluoro-6-iodophenyl)hydrazine typically involves the reaction of 2,4-difluoro-6-iodoaniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

Starting Material: 2,4-difluoro-6-iodoaniline

Reagent: Hydrazine hydrate

Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

(2,4-Difluoro-6-iodophenyl)hydrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

There is no direct information about the applications of the compound "(2,4-Difluoro-6-iodophenyl)hydrazine" within the provided search results. However, the search results do provide some relevant information regarding hydrazines, fluorination, and related chemical compounds and their applications, which can be used to infer potential applications of "this compound".

Hydrazide Derivatives as Antibacterial Agents:

- Hydrazide derivatives have uses as antibacterial agents, particularly for preventing or treating disorders associated with Adnetobacter baumannii .

- Adnetobacter baumannii can cause sepsis, pneumopathy, meningitis, endocarditis, abscess, wound superinfection, and urinary tract infection .

Fluorination in Bioactive Molecules:

- The introduction of fluorine into bioactive molecules can result in changes in their chemical, physical, and biological properties .

- DAST can stereospecifically substitute a fluorine atom for a hydroxyl group .

Palladium-Catalyzed C–N Cross-Coupling Reactions:

- Palladium-catalyzed cross-coupling reactions that form C–N bonds have become useful methods to synthesize anilines and aniline derivatives .

Viscum Album and its components:

- Viscum album tinctures influences the mechanisms of in vitro tumoral cell death, suggesting a potential use in cancer pharmacotherapy research .

- Chemical analysis of Viscum album identified caffeic acid, chlorogenic acid, sakuranetin, isosakuranetin, syringenin 4-O-glucoside, syringenin 4-O-apiosyl-glucoside, alangilignoside C and ligalbumoside A compounds .

Other relevant information:

- Several novel chemical entities that reached clinical development, have led to the validation of a number of new parasite targets providing different mechanisms of action from previously used antimalarials .

- The aerial part of B. lamium is used in the treatment of various microbial infections such as skin diseases and infections of urinary tract .

作用機序

The mechanism of action of (2,4-Difluoro-6-iodophenyl)hydrazine depends on its application. In biochemical assays, the hydrazine moiety reacts with carbonyl groups on proteins, forming stable hydrazone bonds. This reaction can be used to label or inhibit specific enzymes. The fluorine and iodine atoms on the phenyl ring can also interact with biological targets, affecting their activity and function.

類似化合物との比較

(2,4-Difluoro-6-iodophenyl)hydrazine can be compared with other hydrazine derivatives, such as:

(2,4-Difluorophenyl)hydrazine: Lacks the iodine atom, which can affect its reactivity and applications.

(2-Iodo-4-fluorophenyl)hydrazine: Has a different substitution pattern, which can influence its chemical properties and biological activity.

(2,4-Dichlorophenyl)hydrazine:

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties to the compound.

生物活性

(2,4-Difluoro-6-iodophenyl)hydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and applications based on various studies.

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl ring substituted with two fluorine atoms and one iodine atom, along with a hydrazine functional group. This configuration is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with carbonyl groups in proteins, forming stable hydrazone bonds. This reaction is significant for enzyme inhibition and protein labeling in biochemical assays. The presence of fluorine enhances the compound's bioavailability and metabolic stability, making it a valuable candidate in drug development.

Biological Applications

1. Enzyme Inhibition and Protein Labeling

- The hydrazine moiety reacts with carbonyl groups on proteins, facilitating enzyme inhibition studies. This property allows researchers to explore the functional roles of specific enzymes in various biological pathways.

2. Anticancer Potential

- Research indicates that derivatives of hydrazines, including this compound, may exhibit anticancer properties. For instance, compounds similar to this hydrazine have shown promising results in inhibiting tumor growth in preclinical models . Studies have demonstrated that such compounds can induce apoptosis in cancer cells by activating critical biochemical markers like PARP and caspase-3 .

3. Pharmaceutical Intermediate

- The compound is being investigated as a pharmaceutical intermediate due to its unique structural features that may enhance the efficacy of drug candidates targeting various diseases.

Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was utilized to assess its impact on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, supporting its potential use as an inhibitor in therapeutic applications.

Study 2: Anticancer Activity

Another study evaluated the anticancer effects of this compound derivatives against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cells, indicating substantial cytotoxicity .

Summary of Biological Activities

特性

IUPAC Name |

(2,4-difluoro-6-iodophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZQLBPONHTTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。